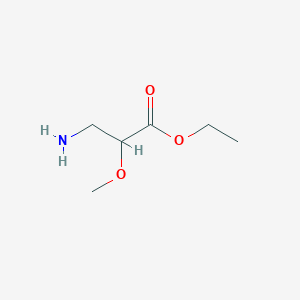
Ethyl 3-amino-2-methoxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-2-methoxypropanoate is an organic compound with the molecular formula C6H13NO3. It is a derivative of propanoic acid and contains both an amino group and a methoxy group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-2-methoxypropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 3-bromo-2-methoxypropanoate with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol and may be carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-amino-2-methoxypropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The compound can be reduced to form ethyl 3-amino-2-hydroxypropanoate.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate the substitution of the methoxy group.
Major Products Formed
Oxidation: Formation of nitro or imine derivatives.
Reduction: Formation of ethyl 3-amino-2-hydroxypropanoate.
Substitution: Formation of ethyl 3-amino-2-halopropanoate or ethyl 3-amino-2-thiopropanoate.
Applications De Recherche Scientifique
Ethyl 3-amino-2-methoxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of ethyl 3-amino-2-methoxypropanoate involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence the compound’s solubility and reactivity. These interactions can affect enzyme activity, receptor binding, and other biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-methoxypropanoate: Lacks the amino group, making it less reactive in certain biochemical contexts.
Ethyl 2-amino-3-methoxypropanoate: Similar structure but with the amino group positioned differently, leading to different reactivity and applications.
Ethyl 3-amino-2-hydroxypropanoate: Contains a hydroxyl group instead of a methoxy group, affecting its chemical properties and reactivity.
Uniqueness
Ethyl 3-amino-2-methoxypropanoate is unique due to the presence of both an amino group and a methoxy group on the same carbon chain. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H13NO3 |
|---|---|
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
ethyl 3-amino-2-methoxypropanoate |
InChI |
InChI=1S/C6H13NO3/c1-3-10-6(8)5(4-7)9-2/h5H,3-4,7H2,1-2H3 |
Clé InChI |
HBYOLFIRVJTZRP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CN)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


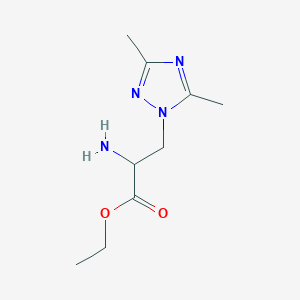

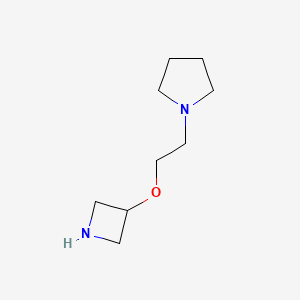
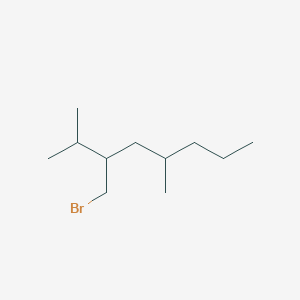
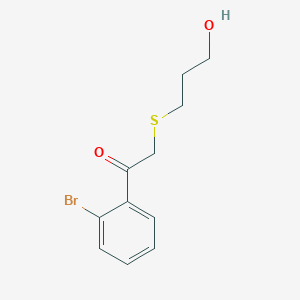
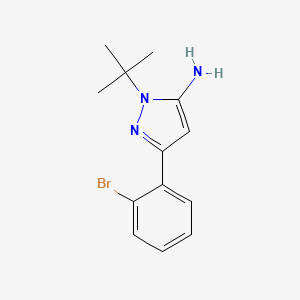
![3-[Ethyl(methanesulfonyl)amino]benzoic acid](/img/structure/B15326641.png)
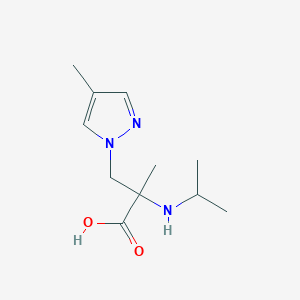
![Thieno[2,3-C]pyridin-3-OL](/img/structure/B15326662.png)
![[(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methanamine;dihydrochloride](/img/structure/B15326668.png)
![2-Amino-2-(5-methoxy-1h-benzo[d]imidazol-2-yl)ethan-1-ol](/img/structure/B15326674.png)
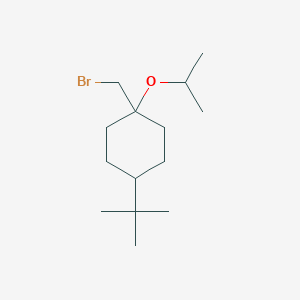

![4-Chloro-2-(difluoromethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B15326699.png)
